2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid
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Overview
Description
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid is a chemical compound with the molecular formula C14H17NO3S and a molecular weight of 279.36 g/mol It is characterized by the presence of a benzoic acid moiety linked to a piperidinyl group through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-oxo-2-piperidin-1-ylethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens like chlorine or bromine (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the piperidinyl moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]benzoic acid: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.
2-[(2-Oxo-2-morpholin-1-ylethyl)thio]benzoic acid: Contains a morpholinyl group instead of a piperidinyl group.
2-[(2-Oxo-2-piperazin-1-ylethyl)thio]benzoic acid: Features a piperazinyl group instead of a piperidinyl group.
Uniqueness
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid is unique due to its specific combination of a piperidinyl group and a thioether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-13(15-8-4-1-5-9-15)10-19-12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQMXDHBVWJPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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